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Compound of Interest

Compound Name: 5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720

Get Quote

Chemical Identity & Structural Context
Compound: 5,7-Diethoxyquinazolin-4(3H)-one Molecular Formula: C₁₂H₁₄N₂O₃ Molecular

Weight: 234.25 g/mol IUPAC Name: 5,7-diethoxy-3H-quinazolin-4-one[1][2][3][4][5][6][7]

Structural Significance
The 4(3H)-quinazolinone scaffold is a "privileged structure" in drug discovery.[8] The 5,7-

diethoxy substitution pattern is critical because:

5-Position (Ethoxy): Provides steric bulk near the carbonyl, potentially influencing the lactam-

lactim tautomeric equilibrium and binding pocket selectivity (e.g., in PDE5 or ATP-binding

sites).

7-Position (Ethoxy): Electron-donating group (EDG) that increases electron density in the

pyrimidine ring, modulating pKa and solubility.

Synthesis Pathway (Context for Impurities)
Spectroscopic analysis must account for precursors. The standard synthesis involves the

cyclization of 2-amino-4,6-diethoxybenzoic acid (3,5-diethoxyanthranilic acid) with formamide.
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Common Impurity: Unreacted anthranilic acid (broad COOH peak in IR).

Common Impurity: O-formyl intermediates (aldehyde proton in NMR).
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Figure 1: Synthetic route to 5,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary validation tool. The molecule exhibits a distinct "fingerprint" due to the

symmetry of the ethoxy groups and the specific meta-coupling of the aromatic protons.

¹H NMR Analysis (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the lactam core

and to stabilize the exchangeable NH proton.
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Position Shift (δ ppm) Multiplicity Integral
Assignment
Logic

NH (3) 11.80 - 12.10 Broad Singlet 1H

Exchangeable

amide proton.

Disappears with

D₂O shake.

H-2 7.95 - 8.10 Singlet 1H

Diagnostic

pyrimidine

proton.

Deshielded by

adjacent N

atoms.

H-8 6.60 - 6.75
Doublet

(J≈2.2Hz)
1H

Meta-coupled to

H-6. Shielded by

7-OEt.

H-6 6.40 - 6.55
Doublet

(J≈2.2Hz)
1H

Meta-coupled to

H-8. Shielded by

both 5-OEt and

7-OEt.

5-OCH₂ 4.10 - 4.20
Quartet

(J≈7.0Hz)
2H

Deshielded

methylene.

Downfield due to

ortho-carbonyl

effect.

7-OCH₂ 4.05 - 4.15
Quartet

(J≈7.0Hz)
2H

Deshielded

methylene.

Slightly upfield

from 5-position.

5-CH₃ 1.30 - 1.45 Triplet (J≈7.0Hz) 3H
Methyl of the

ethoxy group.

7-CH₃ 1.25 - 1.40 Triplet (J≈7.0Hz) 3H
Methyl of the

ethoxy group.
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Critical Interpretation:

The H-2 Singlet: This is the "anchor" peak. If this is a doublet, the cyclization failed (open

chain formyl intermediate).

The 5-Ethoxy Shift: The methylene protons at position 5 are spatially close to the C=O group

(peri-effect), often causing a slight downfield shift compared to the 7-ethoxy group.

Tautomerism: In DMSO, the 4-oxo (lactam) tautomer predominates over the 4-hydroxy

(lactim) form. You will see the NH signal, not an OH signal.

¹³C NMR Analysis (100 MHz, DMSO-d₆)
C=O (C4): ~160-162 ppm (Characteristic amide carbonyl).

C=N (C2): ~145-148 ppm.

C-O (Aromatic): ~163 ppm (C7) and ~158 ppm (C5).

OCH₂: ~64 ppm (two signals, likely overlapping or very close).

CH₃: ~14 ppm.

Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the molecular weight and provides structural verification through

fragmentation.[8][9]

Ionization Method: ESI (Electrospray Ionization) in Positive Mode is standard.

Fragmentation Pathway
Molecular Ion: [M+H]⁺ = 235.1 m/z.

Primary Fragmentation (Ethyl Loss): The ether linkages are the weakest points. Expect

sequential loss of ethylene (neutral loss of 28 Da) or ethyl radicals.

Peak A: 207 m/z (Loss of one ethylene: -C₂H₄).
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Peak B: 179 m/z (Loss of second ethylene).

RDA (Retro-Diels-Alder): High energy collision can cleave the pyrimidine ring, releasing HCN

(27 Da) or CO (28 Da).

[M+H]+ 
 m/z 235.1

[M - C2H4]+ 
 m/z 207.1 

 (Loss of ethyl alkene)

 McLafferty-like 
 rearrangement

[M - 2(C2H4)]+ 
 m/z 179.1 

 (Core Quinazolinone)

Ring Cleavage 
 (RDA Mechanism)
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Figure 2: Predicted ESI-MS fragmentation pathway for 5,7-diethoxyquinazolin-4(3H)-one.

Infrared (IR) Spectroscopy
IR is used primarily for rapid solid-state identification (QC pass/fail).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch 3150 - 3400 Medium, Broad

Indicates Lactam

form. Sharp bands

indicate free amine

impurities.

C=O Stretch 1665 - 1685 Strong

Amide I band. Lower

than typical ketones

due to conjugation.

C=N Stretch 1605 - 1620 Medium
Quinazoline ring

skeletal vibration.

C-O-C (Ether) 1240 - 1260 Strong
Aryl alkyl ether stretch

(asymmetric).

C-O-C (Ether) 1020 - 1050 Medium Symmetric stretch.

Experimental Protocol: Standard Analysis Workflow
A. Sample Preparation for NMR
Objective: Eliminate aggregation and H-bonding variability.

Weigh 5–10 mg of the solid 5,7-diethoxyquinazolin-4(3H)-one.

Transfer to a clean, oven-dried vial.

Add 0.6 mL of DMSO-d₆ (99.8% D).

Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid

degrading potential thermally unstable impurities.

Filter through a cotton plug into the NMR tube if any particulate remains.

B. HPLC-UV Purity Check
Objective: Quantify regioisomers (e.g., 6,8-diethoxy isomer).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic max) and 310 nm (quinazolinone specific).

Expectation: The 5,7-diethoxy isomer is generally more polar (elutes earlier) than

unsubstituted analogs due to the oxygen content, but the ethyl chains add lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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